molecular formula C11H15ClN4O B8125875 2-(6-Azidohexyloxy)-6-chloropyridine

2-(6-Azidohexyloxy)-6-chloropyridine

Cat. No.: B8125875
M. Wt: 254.71 g/mol
InChI Key: YIGXWNZCUMRJJV-UHFFFAOYSA-N
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Description

2-(6-Azidohexyloxy)-6-chloropyridine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an azidohexyloxy group at the 2-position

Mechanism of Action

The mechanism of action of 2-(6-Azidohexyloxy)-6-chloropyridine involves its reactivity due to the presence of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Azidohexyloxy)-6-chloropyridine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of the azidohexyloxy group also provides versatility in click chemistry applications, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

2-(6-azidohexoxy)-6-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-10-6-5-7-11(15-10)17-9-4-2-1-3-8-14-16-13/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXWNZCUMRJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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